
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide involves its interaction with various cellular targets. The compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It also inhibits the activity of fungal and bacterial enzymes, such as chitin synthase and β-lactamase, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide have been studied extensively in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation. It has also shown potential in regulating glucose metabolism and improving insulin sensitivity.
实验室实验的优点和局限性
The advantages of using 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide in lab experiments include its high purity and yield, its broad spectrum of activity against cancer, fungi, and bacteria, and its potential for regulating glucose metabolism. However, the limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
There are several future directions for research on 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide. These include studying its potential as a therapeutic agent for various types of cancer, investigating its effects on the immune system, and determining its optimal dosage and administration for clinical use. Additionally, further research is needed to explore its potential for regulating glucose metabolism and improving insulin sensitivity in diabetes patients.
In conclusion, 2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide is a promising chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.
合成方法
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide can be synthesized using various methods, including the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile and thiourea in the presence of a catalyst. Another method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with ethyl cyanoacetate and thiourea in the presence of a catalyst. These methods have been optimized to yield high purity and high yield of the compound.
科学研究应用
2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)-2-propenethioamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antifungal, and antibacterial activities. The compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also shown promising results in inhibiting the growth of various fungal and bacterial strains.
属性
IUPAC Name |
(Z)-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-7-10(13(15)18)6-11-8-16-17-12(11)9-4-2-1-3-5-9/h1-6,8H,(H2,15,18)(H,16,17)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYLIQZRVOZZJP-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)
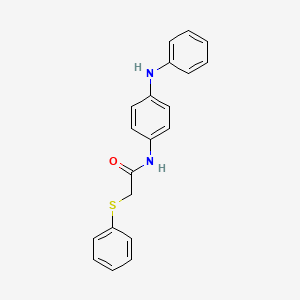
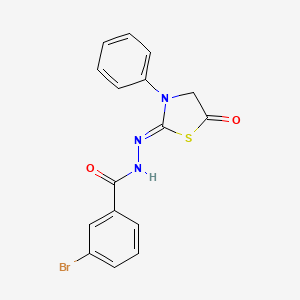
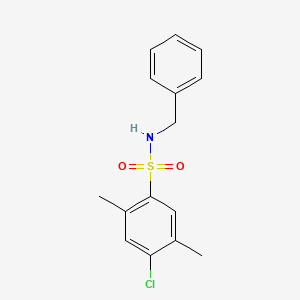

![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5823042.png)
![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)

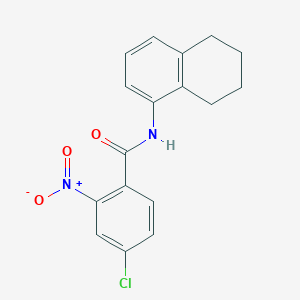
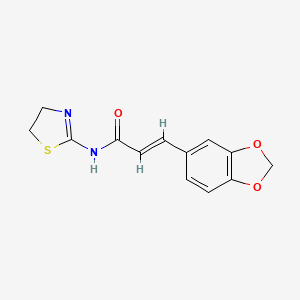
![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)